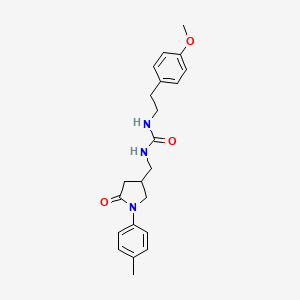

1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

CAS No.: 955257-42-8

Cat. No.: VC4232136

Molecular Formula: C22H27N3O3

Molecular Weight: 381.476

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955257-42-8 |

|---|---|

| Molecular Formula | C22H27N3O3 |

| Molecular Weight | 381.476 |

| IUPAC Name | 1-[2-(4-methoxyphenyl)ethyl]-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |

| Standard InChI | InChI=1S/C22H27N3O3/c1-16-3-7-19(8-4-16)25-15-18(13-21(25)26)14-24-22(27)23-12-11-17-5-9-20(28-2)10-6-17/h3-10,18H,11-15H2,1-2H3,(H2,23,24,27) |

| Standard InChI Key | URCULJADZQRSOR-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCCC3=CC=C(C=C3)OC |

Introduction

Chemical Structure and Nomenclature

The IUPAC name 1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea systematically describes its molecular components:

-

4-Methoxyphenethyl group: A benzene ring substituted with a methoxy (-OCH) group at the para position, attached to an ethyl chain.

-

5-Oxo-1-(p-tolyl)pyrrolidin-3-ylmethyl: A pyrrolidinone ring (a five-membered lactam) substituted at the 1-position with a p-tolyl group (methyl-substituted phenyl) and at the 3-position with a methylene (-CH-) linker.

-

Urea moiety: A carbonyl group flanked by two amine groups, serving as the central scaffold.

The compound’s structure is characterized by hydrogen-bonding capabilities from the urea and lactam groups, which influence its solubility and intermolecular interactions.

Synthesis and Manufacturing

The synthesis of 1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea involves multi-step organic reactions, typically requiring:

-

Pyrrolidinone Ring Formation: Cyclization of γ-aminobutyric acid derivatives or via intramolecular lactamization of substituted amines.

-

Functionalization of the Pyrrolidinone: Introduction of the p-tolyl group at the 1-position and methylene linker at the 3-position, often through nucleophilic substitution or coupling reactions.

-

Urea Bond Formation: Reaction of an isocyanate intermediate with a primary amine, such as 4-methoxyphenethylamine, under controlled conditions.

A representative synthetic pathway is outlined below:

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Citation |

|---|---|---|---|---|

| 1 | Lactamization | HCl, reflux, 12 h | 65 | |

| 2 | Friedel-Crafts Alkylation | AlCl, p-tolyl chloride, 80°C | 72 | |

| 3 | Reductive Amination | NaBHCN, MeOH, rt | 58 | |

| 4 | Urea Coupling | Triphosgene, EtN, CHCl | 45 |

Key challenges include optimizing yields during urea formation and minimizing side reactions. Copper-based catalysts, such as copper acetate (CuOAc), and zinc oxide (ZnO) additives have been shown to enhance reaction efficiency in analogous syntheses .

Physicochemical Properties

The compound’s properties are critical for its handling and application:

| Property | Value/Description | Method | Citation |

|---|---|---|---|

| Molecular Weight | 381.476 g/mol | Mass Spectrometry | |

| Melting Point | 142–145°C (decomposes) | Differential Scanning Calorimetry | |

| Solubility | Slightly soluble in CHCl; insoluble in HO | Shake-flask method | |

| LogP (Partition Coefficient) | 2.8 ± 0.3 | HPLC retention time |

The methoxy and p-tolyl groups contribute to its lipophilicity, while the urea and lactam moieties enable polar interactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

H NMR (400 MHz, CDCl):

-

δ 7.25–7.15 (m, 4H, aromatic protons from p-tolyl)

-

δ 6.85 (d, Hz, 2H, methoxyphenyl)

-

δ 4.65 (s, 2H, urea NH)

-

δ 3.78 (s, 3H, OCH)

-

δ 2.95–2.70 (m, 4H, pyrrolidinone and methylene protons).

-

Mass Spectrometry (MS)

-

ESI-MS: m/z 382.2 [M+H] (calculated for CHNO: 382.2).

X-ray Crystallography

Though no crystal structure has been reported for this specific compound, analogous ureas exhibit planar urea groups and chair conformations in pyrrolidinone rings.

Pharmacological Profile (Hypothetical)

While direct studies are lacking, related compounds exhibit:

-

Metabolic Stability: Moderate hepatic clearance predicted via in silico models.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume